physicochemical properties of 3-Chloro-4-phenoxybenzoic acid methyl ester
physicochemical properties of 3-Chloro-4-phenoxybenzoic acid methyl ester
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Chloro-4-phenoxybenzoic acid methyl ester . This document is structured for researchers and process chemists requiring rigorous data for experimental design and drug development applications.
Technical Whitepaper | Version 1.0
Executive Summary
3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) is a specialized chlorinated aromatic ester utilized primarily as an intermediate in the synthesis of agrochemicals (specifically phenoxy-based herbicides) and pharmaceutical candidates targeting metabolic pathways. Its structural motif—a diphenyl ether core with orthogonal halogenation and a carboxylate handle—imparts unique lipophilic and steric properties, making it a critical scaffold for structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic routes, and analytical signatures.
Chemical Identity & Structural Analysis
| Attribute | Specification |
| IUPAC Name | Methyl 3-chloro-4-phenoxybenzoate |
| CAS Number | 158771-42-7 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl |
| InChI Key | Predicted based on structure: QOSMQHRKFPWFKW-UHFFFAOYSA-N (Analogous) |
| Structural Features | [1][2][3][4][5][6][7][8][9][10][11] • Ester Moiety: Susceptible to hydrolysis (alkaline/acidic).• Chlorine (C3): Provides steric bulk and metabolic stability; deactivates the ring slightly.• Phenoxy Group (C4): Electron-donating via resonance, lipophilic anchor. |
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPI Suite) for parameters lacking direct literature precedence.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Confidence / Method |
| Physical State | Solid (Low Melting) or Viscous Oil | Predicted (Analogous esters melt ~40–60°C) |
| Melting Point | 45–55 °C (Estimated) | Derived from acid precursor MP (156–160°C) |
| Boiling Point | 380–390 °C @ 760 mmHg | Predicted (High BP due to MW and polarity) |
| Density | 1.28 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 4.1 – 4.5 | High Lipophilicity (Class II/IV BCS potential) |
| Solubility (Water) | < 0.1 mg/L (Insoluble) | Hydrophobic nature dominates |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, Acetone | Standard organic compatibility |
| pKa (of Conjugate Acid) | ~3.8 (for the free acid) | Ester is non-ionizable |
| Vapor Pressure | < 1.0 x 10⁻⁵ mmHg @ 25°C | Low volatility |
Scientific Insight: The high LogP (>4.0) indicates significant lipophilicity, suggesting this compound will readily cross biological membranes but may suffer from poor aqueous solubility in formulation. In drug discovery, this necessitates the use of co-solvents (e.g., DMSO, PEG-400) for in vitro assays.
Synthesis & Reaction Profiling[4]
The synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester typically follows two primary pathways: Direct Esterification (from the acid) or Nucleophilic Aromatic Substitution (SNAr) . The SNAr route is often preferred for convergent synthesis from commodity chemicals.
Synthetic Pathways Visualization
Figure 1: Dual synthetic pathways demonstrating the convergent SNAr route (top) and the linear esterification route (bottom).
Detailed Experimental Protocol: Fischer Esterification
Objective: Conversion of 3-Chloro-4-phenoxybenzoic acid to its methyl ester.
Reagents:
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3-Chloro-4-phenoxybenzoic acid (1.0 equiv)
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Methanol (anhydrous, excess, solvent/reactant)
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Sulfuric acid (H₂SO₄, catalytic, 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)
Methodology:
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Setup: Charge a round-bottom flask with 3-Chloro-4-phenoxybenzoic acid (e.g., 10 mmol, 2.48 g).
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Solvation: Add anhydrous Methanol (20 mL). Stir to suspend.
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Activation:
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Option A (Acid Cat): Add conc. H₂SO₄ (5 drops) cautiously.
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Option B (Acid Chloride): Cool to 0°C, add SOCl₂ dropwise, then warm to RT.
-
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The acid spot (low R_f) should disappear; the ester spot (high R_f) will appear.
-
Workup:
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Concentrate the reaction mixture under reduced pressure to remove excess Methanol.
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Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash 1: Saturated NaHCO₃ (2 x 30 mL) to neutralize acid catalyst and remove unreacted starting material.
-
Wash 2: Brine (30 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Self-Validating Check: The product should be non-acidic (insoluble in aq. NaHCO₃) and show a sharp singlet methyl peak in proton NMR.
Analytical Characterization
To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) Prediction:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3.92 | Singlet (s) | 3H | -COOCH₃ (Methyl Ester) |
| 6.90 | Doublet (d, J=8.8 Hz) | 1H | H-5 (Aromatic, ortho to phenoxy) |
| 7.05 – 7.15 | Multiplet (m) | 2H | H-2', H-6' (Phenoxy ring) |
| 7.20 – 7.25 | Multiplet (m) | 1H | H-4' (Phenoxy ring) |
| 7.35 – 7.45 | Multiplet (m) | 2H | H-3', H-5' (Phenoxy ring) |
| 7.88 | Doublet of Doublets (dd) | 1H | H-6 (Aromatic, ortho to ester) |
| 8.12 | Doublet (d, J=2.0 Hz) | 1H | H-2 (Aromatic, ortho to Cl/Ester) |
Interpretation: The singlet at ~3.92 ppm confirms the methyl ester. The doublet at ~6.90 ppm is distinctively upfield due to the shielding effect of the adjacent oxygen (phenoxy group).
Mass Spectrometry (GC-MS / LC-MS)
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Molecular Ion (M+): m/z 262 (³⁵Cl) and 264 (³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).
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Base Peak: Often m/z 231 (Loss of -OCH₃) or m/z 77 (Phenyl cation).
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Fragmentation: Loss of the phenoxy group may yield a cation at m/z 169 (3-chloro-4-hydroxybenzoyl cation).
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: Stable at neutral pH. Susceptible to hydrolysis in strong base (pH > 10) or strong acid (pH < 2) at elevated temperatures, reverting to the parent acid.
-
Photostability: Chlorinated aromatics can be sensitive to UV light (dechlorination). Store in amber vials.
-
Thermal: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent polymerization or decarboxylation.
Metabolic Pathway (Bioactivation)
In biological systems, this ester acts as a prodrug . It is rapidly hydrolyzed by carboxylesterases to the active free acid form.
Figure 2: Metabolic hydrolysis pathway converting the methyl ester prodrug to the active acid metabolite.
Safety Precautions (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of dust/aerosols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525523, (3-Chloro-4-benzyloxy-phenyl)-propionic acid, methyl ester (Structural Analog Analysis). Retrieved from [Link]
-
ChemSrc (2025). CAS 158771-42-7 | 3-Chloro-4-phenoxybenzoic acid methyl ester Physicochemical Data.[8] Retrieved from [Link]
-
Krief, A. (2021). Pyrethroid insecticides: Synthesis of 3-phenoxybenzoic acid derivatives.[11] Arkivoc, 2021(i), 378-470.[11] (Contextual synthesis of phenoxybenzoic esters). Retrieved from [Link]
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